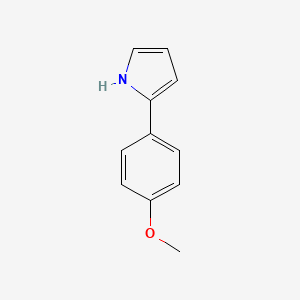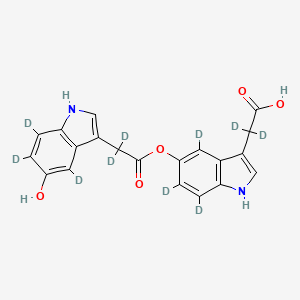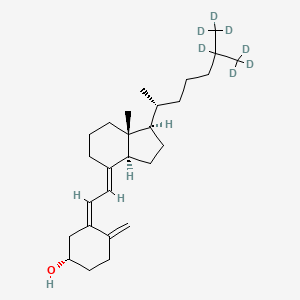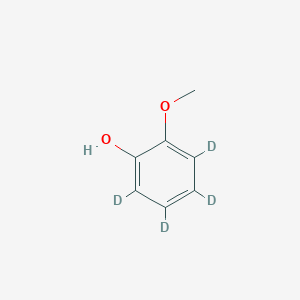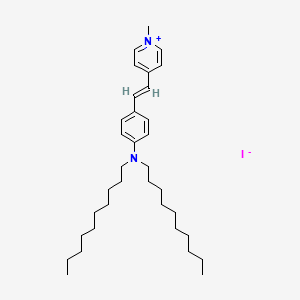![molecular formula C7H14N2O2S B1147811 アルジカルブ-[13C2,d3] CAS No. 1261170-75-5](/img/new.no-structure.jpg)
アルジカルブ-[13C2,d3]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aldicarb-[13C2,d3] is a labeled analog of aldicarb, a carbamate insecticide. Aldicarb is known for its effectiveness against a variety of pests including thrips, aphids, spider mites, lygus, fleahoppers, and leafminers. It is primarily used as a nematicide. Aldicarb-[13C2,d3] is used in scientific research to study the behavior and metabolism of aldicarb in various environments .
科学的研究の応用
Aldicarb-[13C2,d3] is used in various scientific research applications, including:
Environmental Studies: To study the degradation and persistence of aldicarb in soil and water.
Toxicology: To investigate the metabolic pathways and toxic effects of aldicarb in organisms.
Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of aldicarb residues in environmental and biological samples.
作用機序
Target of Action
Aldicarb-[13C2,d3] primarily targets the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
Aldicarb-[13C2,d3] is a fast-acting cholinesterase inhibitor . It prevents the breakdown of acetylcholine at the synaptic cleft, leading to a rapid accumulation of acetylcholine . The structure of Aldicarb-[13C2,d3] is similar to that of acetylcholine, which enhances its binding to acetylcholinesterase in the body .
Biochemical Pathways
The basic metabolic pathway for Aldicarb-[13C2,d3] is consistent across all species studied, including plants and a variety of vertebrates and invertebrates . Aldicarb-[13C2,d3] is metabolically transformed into aldicarb sulfoxide and aldicarb sulfone .
Pharmacokinetics
Aldicarb-[13C2,d3] is highly soluble in water and highly mobile in soil . It degrades mainly by biodegradation and hydrolysis, persisting for weeks to months . In a case of severe poisoning, the half-life of distribution was found to be 0.4 hours, and the half-life of elimination was 13 hours .
Result of Action
The inhibition of acetylcholinesterase by Aldicarb-[13C2,d3] leads to an excess of acetylcholine in the nervous system, causing rapid onset severe toxicity with muscarinic and nicotinic symptoms . These symptoms can include seizures, decreased consciousness, and in severe cases, respiratory failure .
Action Environment
Aldicarb-[13C2,d3] is frequently found as a contaminant in groundwater, particularly in areas where it has been applied and where the soil is sandy . Its high level of solubility restricts its use in certain areas where the water table is close to the surface . Environmental factors such as soil type and proximity to water sources can significantly influence the action, efficacy, and stability of Aldicarb-[13C2,d3] .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aldicarb-[13C2,d3] involves the incorporation of carbon-13 and deuterium isotopes into the aldicarb molecule. The general synthetic route includes the following steps:
Formation of the oxime: The starting material, 2-methyl-2-(methylthio)propanal, is reacted with hydroxylamine to form the oxime.
Carbamoylation: The oxime is then treated with methyl isocyanate to form the carbamate.
Isotope labeling: The incorporation of carbon-13 and deuterium isotopes is achieved through the use of labeled reagents during the synthesis.
Industrial Production Methods
Industrial production of aldicarb-[13C2,d3] follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopically labeled reagents and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
化学反応の分析
Types of Reactions
Aldicarb-[13C2,d3] undergoes several types of chemical reactions, including:
Oxidation: Aldicarb can be oxidized to form aldicarb sulfoxide and aldicarb sulfone.
Hydrolysis: Aldicarb can undergo hydrolysis to form aldicarb oxime and aldicarb nitrile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Hydrolysis: Hydrolysis reactions are usually performed in aqueous solutions under acidic or basic conditions.
Major Products
Oxidation: The major products are aldicarb sulfoxide and aldicarb sulfone.
Hydrolysis: The major products are aldicarb oxime and aldicarb nitrile.
類似化合物との比較
Similar Compounds
Carbofuran: Another carbamate insecticide with a similar mode of action.
Methomyl: A carbamate insecticide used for controlling a wide range of pests.
Oxamyl: A carbamate insecticide and nematicide with similar applications.
Uniqueness
Aldicarb-[13C2,d3] is unique due to its isotopic labeling, which allows for detailed studies of its behavior and metabolism. This makes it a valuable tool in environmental and toxicological research, providing insights that are not possible with the non-labeled compound .
特性
CAS番号 |
1261170-75-5 |
|---|---|
分子式 |
C7H14N2O2S |
分子量 |
195.27 g/mol |
IUPAC名 |
[(Z)-(2-methyl-2-methylsulfanylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5-/i3+1D3,6+1 |
InChIキー |
QGLZXHRNAYXIBU-ZBTVZLOQSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])N[13C](=O)O/N=C\C(C)(C)SC |
正規SMILES |
CC(C)(C=NOC(=O)NC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


